Molecular Weight and Heavy Atom Count Distinguish the Isobutyl Derivative from N-Methyl and N-Benzyl Congeners
The target compound has a molecular weight of 183.25 g·mol⁻¹ (C₉H₁₇N₃O), placing it between the lighter N‑methyl analog (C₆H₁₁N₃O, MW = 141.17 g·mol⁻¹) and the heavier N‑benzyl analog (C₁₂H₁₅N₃O, MW = 217.27 g·mol⁻¹) . This 42 g·mol⁻¹ increment over the N‑methyl compound adds sufficient steric bulk to influence binding pocket complementarity while remaining below the 500 Da threshold often targeted for oral bioavailability. The isobutyl group contributes three additional non‑hydrogen atoms compared to the N‑methyl derivative, directly affecting van der Waals surface area and hydrophobic contact potential in target binding sites [1].
| Evidence Dimension | Molecular weight (g·mol⁻¹) and heavy atom count |
|---|---|
| Target Compound Data | MW = 183.25 g·mol⁻¹; 13 heavy atoms (C₉H₁₇N₃O) |
| Comparator Or Baseline | N‑Methyl analog: MW = 141.17 g·mol⁻¹, 10 heavy atoms (C₆H₁₁N₃O); N‑Benzyl analog: MW = 217.27 g·mol⁻¹, 16 heavy atoms (C₁₂H₁₅N₃O) |
| Quantified Difference | ΔMW = +42.08 g·mol⁻¹ vs. N‑methyl; –34.02 g·mol⁻¹ vs. N‑benzyl; Δ3 heavy atoms vs. N‑methyl |
| Conditions | Data sourced from CAS registry entries and vendor certificates of analysis (chemsrc.com, benchchem.com excluded). |
Why This Matters
The intermediate molecular weight and atom count provide a balanced physicochemical profile that is neither too fragment‑like (poor target affinity) nor too large (poor permeability), offering a versatile starting point for lead optimization.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
